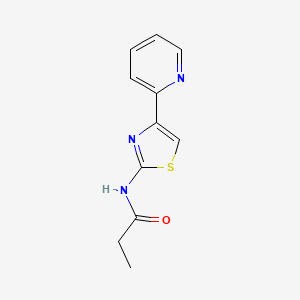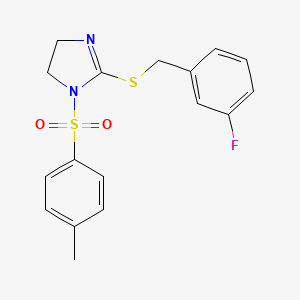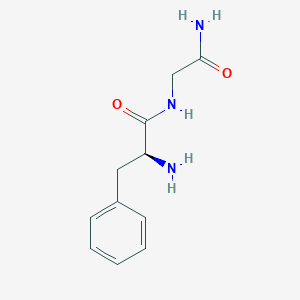
N-(4-(pyridin-2-yl)thiazol-2-yl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(pyridin-2-yl)thiazol-2-yl)propionamide” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . They are known for their diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(4-substituted-thiazol-2-ylamino)-N-(pyridin-2-yl)benzenesulfonamides were synthesized and screened for their cytotoxic activity against the human breast cancer cell line (MCF-7) . Another study reported the synthesis of a novel eco-friendly corrosion inhibitor, namely, 4-(pyridin-4-yl)thiazol-2-amine (PTA), which was evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as 1H-NMR, 13C-NMR, and IR spectroscopy . These techniques provide valuable information about the chemical environment of the atoms in the molecule and the functional groups present.Chemical Reactions Analysis
In terms of chemical reactions, 4-(pyridin-4-yl)thiazol-2-amine (PTA) has been evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution . The study found that PTA is an effective corrosion inhibitor for mild steel in an acid medium .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Aplicaciones Científicas De Investigación
Antioxidant Activity
Thiazole derivatives, which include the compound , have been found to exhibit antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress, such as neurodegenerative disorders, cancer, and cardiovascular diseases.
Analgesic and Anti-inflammatory Activity
Thiazole compounds have been reported to have analgesic and anti-inflammatory properties . This suggests potential applications in the treatment of pain and inflammation-related conditions.
Antimicrobial and Antifungal Activity
Thiazole derivatives have shown antimicrobial and antifungal activities . This indicates potential use in the development of new antimicrobial and antifungal agents.
Antiviral Activity
Thiazole compounds have demonstrated antiviral properties . This suggests potential applications in the treatment of viral infections.
Antitumor and Cytotoxic Activity
Thiazole derivatives have been found to exhibit antitumor and cytotoxic activities . This suggests potential applications in cancer therapy .
Neuroprotective Activity
Thiazole compounds have shown neuroprotective effects . This indicates potential use in the treatment of neurodegenerative disorders.
Corrosion Inhibitor
A compound similar to the one , namely, 4-(pyridin-4-yl)thiazol-2-amine (PTA), has been synthesized and evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution . This suggests potential industrial applications of the compound as a corrosion inhibitor.
Antidiabetic Activity
Thiazole derivatives have been found to exhibit antidiabetic activity . This suggests potential applications in the treatment of diabetes.
Mecanismo De Acción
Target of Action
The primary targets of N-(4-(pyridin-2-yl)thiazol-2-yl)propionamide are Cyclin-Dependent Kinases (CDKs) , specifically CDK2, CDK4, and CDK6 . These kinases play a crucial role in regulating the cell cycle, and their inhibition can lead to the halting of cell proliferation, making them effective targets for cancer treatment .
Mode of Action
N-(4-(pyridin-2-yl)thiazol-2-yl)propionamide interacts with its targets (CDK2, CDK4, and CDK6) through polar interactions , especially the electrostatic interactions of Lys33/35/43 and Asp145/158/163 . The nonpolar interaction with Ile10/12/19 is also critical for the differing potencies of the CDK2/4/6 inhibitors . This interaction leads to the inhibition of these kinases, thereby preventing cell cycle progression and proliferation .
Biochemical Pathways
The inhibition of CDK2, CDK4, and CDK6 disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on these kinases for uncontrolled proliferation .
Pharmacokinetics
The compound’s effectiveness against its targets suggests it has sufficient bioavailability to exert its effects .
Result of Action
The inhibition of CDK2, CDK4, and CDK6 by N-(4-(pyridin-2-yl)thiazol-2-yl)propionamide leads to the disruption of the cell cycle, resulting in cell cycle arrest and apoptosis . This can lead to a decrease in cell proliferation, particularly in cancer cells .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-2-10(15)14-11-13-9(7-16-11)8-5-3-4-6-12-8/h3-7H,2H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNPCALGIYBSIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(pyridin-2-yl)thiazol-2-yl)propionamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[3-(Difluoromethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2878782.png)

![2-amino-1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2878787.png)


![2,4-Diamino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/no-structure.png)
![1-(2,6-dimethylmorpholino)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2878791.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2878792.png)
![2-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid](/img/structure/B2878795.png)
![[5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol](/img/structure/B2878796.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2878797.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2878801.png)
![1-[(4-chlorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2878802.png)